molecular formula C6H8O B12355558 Formylvinylcyclopropane CAS No. 100764-10-1

Formylvinylcyclopropane

Cat. No.: B12355558
CAS No.: 100764-10-1
M. Wt: 96.13 g/mol
InChI Key: KZZDSVLUZALMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formylvinylcyclopropane is an organic compound that features a cyclopropane ring substituted with a formyl group and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of both the formyl and vinyl groups on the cyclopropane ring makes it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylvinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of vinyl compounds followed by formylation. For instance, the reaction of vinylcyclopropane with formylating agents such as formic acid or formyl chloride under controlled conditions can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by formylation. The use of transition metal catalysts can enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions: Formylvinylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrohalogenation (HX), hydration (H₂O/H⁺).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or hydrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of formylvinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The vinylcyclopropane-cyclopentene rearrangement is a key reaction, where the compound undergoes a ring expansion to form cyclopentene derivatives. This rearrangement can proceed through a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process, depending on the substrate and reaction conditions .

Comparison with Similar Compounds

    Vinylcyclopropane: Lacks the formyl group but undergoes similar rearrangement reactions.

    Formylcyclopropane: Lacks the vinyl group but can undergo similar oxidation and reduction reactions.

    Cyclopropylcarbaldehyde: Similar to formylvinylcyclopropane but without the vinyl group.

Uniqueness: this compound is unique due to the presence of both the formyl and vinyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

3-cyclopropylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZDSVLUZALMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100764-10-1
Record name 3-cyclopropylprop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.